1-[3-(Benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-2-phenylhydrazine
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Description
1-[3-(Benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-2-phenylhydrazine is a useful research compound. Its molecular formula is C21H16N6O2S and its molecular weight is 416.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
The synthesis of phenyl-substituted triazoloannelated quinazolines, including derivatives similar to 5-(2-Phenylhydrazino)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline, involves starting from N-cyanoimidocarbonates and substituted hydrazinobenzoic acids. These compounds are then further modified through thionation or chlorination, followed by treatment with multifunctional nucleophiles, showcasing their reactivity and the potential for creating a variety of derivatives with different functional groups (Al-Salahi, 2010).
Potential Biological Activities
Several studies have focused on the biological activities of triazoloquinazoline derivatives. For example, a combinatorial library of substituted 3-phenylsulfonyl-[1,2,3]triazolo[1,5-a]quinazolines was synthesized and tested for their selective serotonin 5-HT(6) receptor antagonistic activity, indicating the potential of these compounds as therapeutic agents in neurological disorders (Ivachtchenko et al., 2010).
Anticancer Applications
Research into quinazoline derivatives has shown that many of these compounds exhibit anticancer activity, acting as multitarget agents. For instance, certain quinazoline derivatives were tested for cytotoxic/antiproliferative activity on human tumor cell lines, suggesting their utility in cancer treatment. The derivatives' interaction with DNA was also explored, indicating their potential mechanism of action (Ovádeková et al., 2005).
Antibacterial and Antifungal Activity
The synthesis of novel quinazolin-5-one derivatives and their derivatives has been explored for antibacterial and antifungal activities. This research is crucial for developing new antimicrobial agents to combat resistant strains of bacteria and fungi. Some newly synthesized compounds have shown significant growth inhibition activity compared to commercial standards like penicillin-G and streptomycin, highlighting their potential as new antimicrobial agents (Hassan, 2013).
Properties
IUPAC Name |
1-[3-(benzenesulfonyl)triazolo[1,5-a]quinazolin-5-yl]-2-phenylhydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N6O2S/c28-30(29,16-11-5-2-6-12-16)21-20-22-19(24-23-15-9-3-1-4-10-15)17-13-7-8-14-18(17)27(20)26-25-21/h1-14,23H,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHPHJGHCYHEKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.